Bromofos

Catalog No.
S522099
CAS No.
2104-96-3
M.F
C8H8BrCl2O3PS
M. Wt
366.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromofos

CAS Number

2104-96-3

Product Name

Bromofos

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C8H8BrCl2O3PS

Molecular Weight

366.00 g/mol

InChI

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3

InChI Key

NYQDCVLCJXRDSK-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl

Solubility

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols.
Water solubility: 40 mg/l at 25 °C
Soluble in carbon tetrachloride, ether, and toluene.
In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C).
In water, 0.65 mg/l @ 20 °C

Synonyms

Bromofos; Metabrom; Mexion; Nexagan; Omexan; S 1942; S-1942; S1942; Sovinexion;

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl

Description

The exact mass of the compound Bromofos is 363.8492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.20e-07 msol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols.water solubility: 40 mg/l at 25 °csoluble in carbon tetrachloride, ether, and toluene.in acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °c).in water, 0.65 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527602. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Insecticide Mechanisms

    Scientists can use bromofos as a model organophosphate insecticide to study how these chemicals interfere with insect nerve function. This research helps develop safer and more targeted insecticides ().

  • Environmental Fate Studies

    Bromofos persistence and degradation in the environment are of interest to researchers (). Understanding its breakdown products and environmental behavior helps assess potential contamination risks.

  • Toxicity Testing

    Due to its well-documented toxicity, bromofos can be used as a positive control in studies evaluating the effectiveness of new methods for detecting organophosphate poisoning or for environmental monitoring ().

  • Reference Compound

    Bromofos serves as a reference compound in analytical chemistry methods designed to detect organophosphate residues in food or environmental samples (). This helps ensure the accuracy of these analytical techniques.

Bromofos, chemically known as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, is an organophosphorus compound primarily used as a pesticide. It appears as white crystals with a molecular weight of approximately 366.0 g/mol. The compound has a melting point of 53°C and a boiling point between 140-142°C at low pressure. Bromofos is soluble in various organic solvents such as toluene and diethyl ether but exhibits limited solubility in water (approximately 40 ppm at 27°C) .

Bromofos acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. When AChE is inhibited, ACh accumulates, leading to overstimulation of muscles and ultimately death of the insect.

Bromofos is a highly toxic compound and can be harmful to humans and animals if ingested, inhaled, or absorbed through the skin []. Symptoms of exposure can include nausea, vomiting, dizziness, weakness, blurred vision, and respiratory problems. In severe cases, exposure can lead to coma and death [].

Safety Data:

  • LD50 (oral, rat): 5-10 mg/kg [] (LD50 refers to the dose at which 50% of the test population dies)
  • Highly toxic to bees and other beneficial insects [].

Bromofos undergoes hydrolysis in both acidic and alkaline conditions, leading to the formation of dealkylated compounds and alcohols. In alkaline media, it is particularly prone to hydrolysis, which results in the breakdown of the compound into less toxic metabolites . Its primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at neuromuscular junctions .

Bromofos is recognized for its potent anticholinesterase activity, which inhibits cholinesterase enzymes in various organisms, including mammals. Studies have shown that it affects cholinesterase activity in rats and dogs, with no-effect levels identified at 0.63 mg/kg/day and 1.5 mg/kg/day respectively over extended periods . Additionally, bromofos has been associated with cytogenetic and embryotoxic effects in laboratory settings, indicating potential risks for developmental processes .

The synthesis of bromofos typically involves the reaction of dimethyl phosphorothioate with 2,5-dichloro-4-bromophenol. This process can be achieved through nucleophilic substitution reactions where the phenolic compound acts as a nucleophile attacking the phosphorus center of dimethyl phosphorothioate . The reaction conditions may vary, but generally involve moderate temperatures and controlled pH levels to optimize yield and minimize side reactions.

Studies on bromofos have highlighted its interactions with various biological systems. For instance, its metabolites have been investigated for their toxicity levels, revealing that while bromofos itself is toxic, some metabolites may exhibit reduced toxicity compared to the parent compound . Furthermore, research indicates that bromofos can undergo metabolic transformations in plants and animals, affecting its bioavailability and ecological impact .

Bromofos shares structural similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
ChlorpyrifosC10H14Cl3NO4PSBroad-spectrum insecticide; less persistent than bromofos
MalathionC10H19O6PS2Used for agricultural pests; less toxic to mammals
ParathionC10H14NO5PSHighly toxic; banned in many countries due to safety concerns
DiazinonC12H15N2O3PSEffective against a variety of pests; less persistent

Bromofos is distinguished by its specific chlorinated phenyl group which contributes to its unique biological activity and mechanism of action compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Yellow solid; [Merck Index] Colorless solid; [MSDSonline]

Color/Form

Yellow crystals

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

363.84922 g/mol

Monoisotopic Mass

363.84922 g/mol

Boiling Point

140-142 °C at 0.01 mm Hg

Heavy Atom Count

16

LogP

5.21 (LogP)
log Kow= 5.21

Odor

Faint characteristic odor

Appearance

Solid powder

Melting Point

53-54 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74A4TNE8C3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Main uses ... insecticide, acaricide /from table/

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Non-systemic insecticide with contact and stomach action. Cholinesterase inhibitor.

Vapor Pressure

0.00013 [mmHg]
1.3X10-4 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2104-96-3

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/
The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/
... The organophosphorus insecticides are, in contrast to the chlorinated insecticides, rapidly metabolized & excreted and are not appreciably stored in body tissues. /Organophosphorus insecticides/
Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/
For more Absorption, Distribution and Excretion (Complete) data for BROMOPHOS (12 total), please visit the HSDB record page.

Metabolism Metabolites

Plasma & tissue enzymes are responsible for hydrolysis /of organophosphorus compounds/ to the corresponding phosphoric & phosphonic acids. However, oxidative enzymes are also involved in the metabolism of some organophosphorus compounds. /Anticholinesterase agents/
The organophosphorus anticholinesterase agents are hydrolyzed in the body by a group of enzymes known as A-esterases or paroxonase. The enzymes are found in plasma and in the hepatic endoplasmic reticulum & can hydrolyze a large number of organophosphorus compounds ... by splitting the anhydride, P-F, P-CN, or ester bond. /Anticholinesterase agents/
These chemicals are detoxified by cytochrome p450 mediated monooxygenases in the liver, but some metabolites are more toxic than parent cmpd. ... Metabolites usually are detected from 12 to 48 hr postexposure. /Organophosphate cmpd/
The detoxification of bromophos takes place at both the methyl and the phenyl phosphate bonds. Following dermal application to cows, bromophos could be detected in the blood at a concentration of about 0.01 ppm, but bromoxon was not detectable. The main metabolite in this species was desmethylbromophos, which was detected in concentrations of 0.4 to 0.7 ppm in both milk and blood. Following ingestion, guinea pigs excrete a substantial proportion of insecticidal material in their feces, either as the parent compound or as some unidentified, insecticidal metabolite.
For more Metabolism/Metabolites (Complete) data for BROMOPHOS (9 total), please visit the HSDB record page.

Wikipedia

Bromofos

Biological Half Life

9.33 Days

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Discontinued by Shell Agrar GmbH and Co KG
... Compatible with all pesticides except sulfur and organometal fungicides.
Material believed to be no longer manufactured, or marketed for crop protection use.

Analytic Laboratory Methods

Analysis of products by oxidation with bromide-bromate solution, and titration of the excess bromate with sodium thiosulphate.
Analysis of residues by gas liquid chromatography with phosphorus specific flame ionization detector, and fluorogenic labeling with dansyl chloride and thin layer chromatography
Product analysis is by infrared or by titrimetric methods. Residues may be determined by gas liquid chromatography. Determination of the halogenated phenol produced by hydrolysis can be used for both product and residue analysis.

Interactions

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/
A number of phosphorothionate (P = S) insecticides, including bromophos and fenitrothion, prevent trialkyl phosphorothiolate (P = O) induced lung toxicity and the resulting increase in lung weight normally observed at 3 days in the rat. Oxidative metabolism of phosphorothionates known to occur at the P = S moiety, with suicidal loss of p450, may then prevent oxidative activation of an S-methyl on the phosphorothiolates, the most likely site for production of a reactive intermediate capable of damaging the lung. Lung 7- ethoxycoumarin O-deethylase in rat is sensitive to concentrations of the phosphorothionates bromophos and fenitrothion at 5-25 times less than those causing loss of liver 7-ethoxycoumarin O-deethylase activity and at doses 125-600 times less than their LD50s.

Stability Shelf Life

Stable in solution up to pH 9. Slowly hydrolyzed in aqueous alkaline media.
This compound is 50% hydrolyzed at pH 13 and 22 °C in 3.5 hours.

Dates

Modify: 2023-08-15
1: Zadrozińska J. [Determination of bromofos, diazinon and methylpyrimifos in fruit and vegetables]. Rocz Panstw Zakl Hig. 1977;28(1):69-78. Polish. PubMed PMID: 847332.

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